N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide
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Overview
Description
N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a trifluoromethyl group, and a pyrrolo[2,3-d]pyrimidine core, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and the introduction of the fluorophenyl and trifluoromethyl groups. Common synthetic routes may involve:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful in biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents. For example:
- N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]acetamide
- N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]propionamide
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical and biological properties. The uniqueness of N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C18H16F4N4O4 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide |
InChI |
InChI=1S/C18H16F4N4O4/c1-8(2)7-11(27)25-17(18(20,21)22)12-13(23-15(17)29)26(16(30)24-14(12)28)10-5-3-9(19)4-6-10/h3-6,8H,7H2,1-2H3,(H,23,29)(H,25,27)(H,24,28,30) |
InChI Key |
IZAJENFSQINQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1(C2=C(NC1=O)N(C(=O)NC2=O)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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